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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535

Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent
and reversible regulator of epithelial tight junctions (TJs).[1][2] Derived from the active domain
of Vibrio cholerae's Zonula Occludens Toxin (ZOT), AT-1002 belongs to a class of agents
known as paracellular permeability enhancers.[3] It acts as an agonist of zonulin receptors,
initiating a signaling cascade that transiently opens the paracellular pathway, the gatekeeper of
transport between adjacent epithelial cells.[4] This mechanism allows for the increased
absorption of molecules that would otherwise have low bioavailability.[2][4] This technical guide
provides an in-depth overview of AT-1002's mechanism of action, quantitative effects, and the

experimental protocols used to characterize its function.

Core Mechanism of Action: The Zonulin Pathway

AT-1002 modulates paracellular transport by hijacking the endogenous zonulin pathway, which
regulates intestinal permeability.[5] Zonulin and its prokaryotic counterpart, Zot, share a similar
mechanism involving Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor
Receptor (EGFR).[5][6] AT-1002, with its structural similarity to the PAR2-activating peptide,
triggers this pathway.[5][6]

The binding of AT-1002 to its cell surface receptor initiates a cascade of intracellular events:

o Receptor Activation: AT-1002 binds to PAR2, leading to the transactivation of EGFR.[5][6]
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» Downstream Signaling: This activation triggers downstream signaling pathways, including
Src and Mitogen-Activated Protein (MAP) kinase.[3]

» Cytoskeletal Rearrangement: A key event is the phosphorylation of myosin light chain,
leading to the contraction and rearrangement of the perijunctional F-actin ring.[7][8] This
causes a dissolution of central actin stress fibers.[7]

 Tight Junction Disassembly: The signaling cascade results in the tyrosine phosphorylation of
the tight junction protein Zonula Occludens-1 (Z0-1).[3] This modification causes ZO-1 to
delocalize and redistribute away from the cell junction, effectively disassembling the TJ
complex.[3]

This reversible disassembly of tight junctions increases the permeability of the epithelial barrier,
allowing for the paracellular flux of molecules.[3][4]
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Caption: AT-1002 signaling cascade leading to tight junction disassembly.

Quantitative Data on Paracellular Transport
Modulation

The effects of AT-1002 have been quantified in numerous in vitro and in vivo studies,
demonstrating its efficacy as a permeability enhancer.

In Vitro Efficacy

Experiments using Caco-2 intestinal epithelial cell monolayers are standard for assessing
changes in paracellular permeability. Key metrics include Transepithelial Electrical Resistance
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(TEER), a measure of ion flow, and the permeability of fluorescent markers like Lucifer Yellow
(LY).

Effect on
. AT-1002 Effect on . o
Cell Line . Lucifer Yellow Citation
Concentration TEER .
Permeability

Reversible, )
Substantial
Caco-2 Dose-dependent  dose-dependent ) [319]
_ increase
reduction

~40% reduction _
Caco-2 5 mg/mL ~40-fold increase  [9]
from control

In Vivo Efficacy

In vivo studies confirm that AT-1002 enhances the absorption of co-administered therapeutic
agents across various mucosal surfaces.

. Co- Increase in
Animal o AT-1002 . o o
administere Route Bioavailabil Citation
Model Dose .
d Agent ity (AUC)
Salmon
Rat o 1mg Intratracheal 5.2-fold [3]
Calcitonin
Mannitol (with
Rat 2.5 mg/kg Nasal 3.63-fold [2][10]
Pepl*)
Cyclosporine 1.64 to 2.14-
Rat A 10-40 mg/kg Intraduodenal - [11]
0

*Pepl is a more stable, C-terminal-amidated version of AT-1002.[2][10]

Cell Viability

Crucially, the permeability-enhancing effects of AT-1002 are reversible and non-toxic at
effective concentrations and exposure times.
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. AT-1002 _ Effect on Cell o
Cell Line . Exposure Time o Citation
Concentration Viability
Caco-2 Up to 5 mg/mL 3 hours No effect [11[12]
Caco-2 = 2.5 mg/mL 24 hours Reduced viability — [1][12]
Viability
3 hours, then o
Caco-2 > 2.5 mg/mL maintained after [12]

washed
24 hours

Experimental Protocols

Standardized protocols are essential for evaluating the effects of paracellular permeability
modulators like AT-1002.

In Vitro Permeability Assay (TEER and Tracer Flux)

This protocol describes the dual measurement of TEER and paracellular flux of a tracer
molecule in an epithelial cell monolayer.

1. Cell Culture:

e Caco-2 cells are seeded onto microporous semipermeable membrane filters in Transwell™
inserts at a high density (e.g., 60,000 cells/cm?2).[13][14]

o Cells are cultured for approximately 21 days to allow for spontaneous differentiation and the
formation of a confluent monolayer with robust tight junctions.[13]

2. Monolayer Integrity Confirmation:

o Transepithelial Electrical Resistance (TEER) is monitored using a volt-ohm meter (e.g.,
EVOM2™)[15]

o Astable and high TEER reading (typically >250 Q-cm?) indicates monolayer confluence and
integrity.[15]

3. AT-1002 Treatment and Measurement:
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The culture medium in the apical (upper) chamber of the Transwell is replaced with a
solution containing AT-1002 at the desired concentration.[9] A vehicle control is used for
comparison.

For TEER measurement, readings are taken at set time points (e.g., 0, 1, 2, 3 hours) after
apical application of AT-1002.[9]

For tracer flux, a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) is added to the
apical chamber along with AT-1002.[13][14]

At specified intervals, samples are taken from the basolateral (lower) chamber.[16]

The concentration of the fluorescent marker in the basolateral samples is quantified using a
fluorescence plate reader.[16][17] The apparent permeability coefficient (Papp) can then be
calculated.
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Caption: Workflow for in vitro assessment of paracellular permeability.

Immunofluorescence Protocol for ZO-1 Localization

This method is used to visualize the effect of AT-1002 on the subcellular localization of tight
junction proteins.

1. Cell Culture and Treatment:

o Caco-2 cells are grown to confluence on a suitable substrate for microscopy (e.g., glass
coverslips or Transwell filters).
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Cells are treated with AT-1002 or a vehicle control for a specified period (e.g., 1 hour).[7]

. Fixation and Permeabilization:

Cells are washed with Phosphate-Buffered Saline (PBS).

Cells are fixed with a solution like 4% paraformaldehyde.

The cell membrane is permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in
PBS) to allow antibodies to access intracellular proteins.

. Staining:

Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin
in PBS).

Cells are incubated with a primary antibody specific to the target protein (e.g., anti-ZO-1).

After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds
to the primary antibody.

To visualize the actin cytoskeleton, a fluorescently-labeled phalloidin conjugate can be co-
incubated.[7]

Cell nuclei are often counterstained with a DNA-binding dye like DAPI.

. Imaging:

The coverslips or filters are mounted onto microscope slides.

Samples are imaged using a fluorescence or confocal microscope to visualize the
localization of ZO-1 and actin relative to the cell junctions.[3] A redistribution of ZO-1 from the
cell border to the cytoplasm indicates TJ disassembly.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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